Naproxen

Catalog No.
S536686
CAS No.
22204-53-1
M.F
C14H14O3
M. Wt
230.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naproxen

CAS Number

22204-53-1

Product Name

Naproxen

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/t9-/m0/s1

InChI Key

CMWTZPSULFXXJA-VIFPVBQESA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Solubility

15.9 mg/L (at 25 °C)
6.91e-05 M
Slightly soluble in ether; soluble in methanol, chloroform
Soluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. Practically insoluble in water
Practically insoluble in water and freely soluble in alcohol.
In water, 15.9 mg/L at 25 °C
0.0159 mg/mL at 25 °C

Synonyms

Aleve, Anaprox, Methoxypropiocin, Naprosin, Naprosyn, Naproxen, Naproxen Sodium, Naproxenate, Sodium, Proxen, Sodium Naproxenate, Sodium, Naproxen, Synflex

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O

Description

The exact mass of the compound Naproxen is 230.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.9 mg/l (at 25 °c)6.91e-05 mslightly soluble in ether; soluble in methanol, chloroformsoluble in 25 parts ethanol (96%), 20 parts methanol, 15 parts chloroform, 40 parts ether. practically insoluble in waterpractically insoluble in water and freely soluble in alcohol.in water, 15.9 mg/l at 25 °c0.0159 mg/ml at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757239. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthaleneacetic Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Naproxen is a non-steroidal anti-inflammatory drug (NSAID) widely used to treat pain, fever, and inflammation. It belongs to the propionic acid derivative class of NSAIDs. Unlike some other NSAIDs derived from acetic acid (e.g., ibuprofen), naproxen is not a natural product but a synthetic compound developed in the 1960s. Naproxen's effectiveness in pain management and its relatively long duration of action have made it a popular choice for treating various conditions, including:

  • Osteoarthritis
  • Rheumatoid arthritis
  • Menstrual cramps
  • Back pain
  • Headaches

Molecular Structure Analysis

Naproxen's molecular structure consists of a naphthyl group fused to a carboxylic acid group with an isopropyl moiety on the alpha carbon (see figure 1). This structure possesses several key features:

  • Aromatic rings: The presence of two fused aromatic rings (naphthalene) contributes to the lipophilic character of naproxen, allowing for easier passage through cell membranes.
  • Carboxylic acid group: The carboxylic acid group (COOH) is responsible for the acidic nature of naproxen, influencing its absorption and distribution in the body.
  • Isopropyl group: The isopropyl group (CH(CH3)2) attached to the alpha carbon plays a role in the potency and selectivity of naproxen's anti-inflammatory action [].

Figure 1: Chemical structure of Naproxen


Chemical Reactions Analysis

Synthesis

Decomposition

Naproxen decomposes upon exposure to light and heat. Studies have shown degradation products include naproxen anhydride and 6-methoxy-2-napthoic acid.

Other relevant reactions

Naproxen undergoes typical acid-base reactions due to the presence of the carboxylic acid group. It can react with bases like sodium hydroxide to form salts (e.g., naproxen sodium).


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₁H₁₂O₃
  • Molecular Weight: 230.26 g/mol
  • Melting Point: 153 °C
  • Boiling Point: Decomposes above 300 °C
  • Solubility: Slightly soluble in water (1 in 1000), highly soluble in organic solvents like ethanol and chloroform
  • pKa: 4.15
  • Stability: Sensitive to light and heat

Naproxen's anti-inflammatory and analgesic effects primarily stem from its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are responsible for synthesizing prostaglandins, which are lipid mediators involved in inflammation, pain, and fever. Naproxen, like other NSAIDs, inhibits both COX-1 and COX-2 enzymes. COX-1 is involved in physiological processes like stomach lining protection, while COX-2 is primarily induced during inflammation. Inhibition of COX-1 can contribute to gastrointestinal side effects, a common issue with NSAIDs.

Naproxen is generally well-tolerated, but potential side effects include:

  • Stomach upset, heartburn, and ulcers, especially at high doses
  • Dizziness, drowsiness, and headache
  • High blood pressure
  • Kidney problems with prolonged use

Analgesic and Anti-inflammatory Properties

The core function of naproxen lies in its ability to reduce pain and inflammation. Extensive research has documented its efficacy in treating various inflammatory conditions, including:

  • Rheumatoid Arthritis: Studies have established naproxen as a first-line therapy for managing pain and inflammation associated with rheumatoid arthritis [].
  • Osteoarthritis: Research supports the use of naproxen for relieving pain and stiffness caused by osteoarthritis [].
  • Acute Gout: Naproxen's anti-inflammatory properties effectively manage the pain and swelling of acute gout attacks [].
  • Musculoskeletal Pain: Naproxen is a well-established treatment for pain caused by musculoskeletal disorders and sports injuries [].

These studies highlight naproxen's effectiveness as an analgesic and anti-inflammatory agent.

Potential Role in Cancer Prevention

Emerging research suggests a broader role for naproxen. Some studies have shown promise for its use in preventing certain cancers []. The mechanism behind this potential benefit is still under investigation, but it may involve naproxen's ability to regulate cell growth and survival pathways.

Antiviral Activity

Recent research has explored naproxen's potential antiviral properties. Studies have shown that naproxen can reduce viral load in cells infected with influenza A viruses []. This finding suggests a possible new application for naproxen in managing viral infections. However, further research is necessary to determine its efficacy and safety in a clinical setting.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from acetone-hexane
White to off-white crystalline powder
White to creamy white, crystalline powder; soluble in water and sparingly soluble in alcohol. /Naproxen sodium/

XLogP3

3.3

Exact Mass

230.0943

LogP

3.18
3.18 (LogP)
log Kow = 3.18
3.18

Odor

Practically odorless

Appearance

Solid powder

Melting Point

152°C
153.0 °C
155 °C
153°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

57Y76R9ATQ

GHS Hazard Statements

Aggregated GHS information provided by 126 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 126 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 125 of 126 companies with hazard statement code(s):;
H301 (46.4%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (54.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (52%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (49.6%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (48%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Naproxen is indicated for the management of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, polyarticular juvenile idiopathic arthritis, tendinitis, bursitis, acute gout, primary dysmenorrhea, and for the relief of mild to moderate pain.[L6582][L6583][A178975] Further, it is first-line therapy for osteoarthritis, acute gouty arthritis, dysmenorrhea, and musculoskeletal inflammation and pain.[A178975]
Rheumatoid arthritis, Primary generalised osteoarthritis, Ankylosing spondylitis

Livertox Summary

Naproxen is a popular over-the-counter nonsteroidal antiinflammatory drug (NSAID) that is widely used for therapy of mild-to-moderate pain and arthritis. Naproxen has been associated with rare cases of clinically apparent drug induced liver injury.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Therapeutic Uses

Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors; Gout Suppressants
Naproxen and its salt are used to relieve postoperative pain (including that associated with dental surgery), postpartum pain, primary dysmenorrhea, pain following insertion of an intrauterine contraceptive device, orthopedic pain, headache (including migraine), and visceral pain associated with cancer. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with the common cold, headache, toothache, muscular aches, and backache. /Included in US product label/
Naproxen has been used in the symptomatic management of osteitis deformans (Paget's disease of bone) and Bartter's syndrome. /Use is not currently included in the labeling approved by the US FDA/
When used in the treatment of rheumatoid arthritis or juvenile rheumatoid arthritis, naproxen has relieved pain and stiffness, reduced swelling, and improved mobility and grip strength. In the treatment of osteoarthritis, naproxen has relieved pain and stiffness and improved knee joint function. Naproxen appears to be only palliative in these conditions and has not been shown to permanently arrest or reverse the underlying disease process. Naproxen sodium also may be used for self-medication to provide temporary relief of minor aches and pains associated with arthritis. /Included in US product label/
Naproxen and naproxen sodium are used for anti-inflammatory and analgesic effects in the symptomatic treatment of rheumatoid arthritis, osteoarthritis, juvenile rheumatoid arthritis, and ankylosing spondylitis. Naproxen also is used in combination with lansoprazole for the symptomatic treatment of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis in patients with a history of documented gastric ulcer who require continued use of an NSAIA. /Included in US product label/
/VET/ /Naproxen/ is used for its anti-inflammatory, analgesic, and antipyretic properties.
Naproxen and naproxen sodium are used to relieve mild to moderately severe pain. Conventional (immediate-release) and delayed-release (enteric-coated) tablets and suspension formulations of naproxen or naproxen sodium are used for anti-inflammatory and analgesic effects in the symptomatic treatment of rheumatoid arthritis, osteoarthritis, juvenile rheumatoid arthritis, and ankylosing spondylitis. Conventional (immediate-release) tablets and suspension formulations of naproxen or naproxen sodium also are used for the symptomatic treatment of tendinitis, bursitis, acute gout, pain, and primary dysmenorrhea. Suspension formulations of naproxen are preferred for the management of juvenile arthritis since this formulation provides maximum dosage flexibility. Because of the delayed-release properties of enteric-coated naproxen tablets, this formulation is not recommended for the management of acute pain. Extended-release naproxen sodium tablets are used for the symptomatic treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, tendinitis, bursitis, acute gout, mild to moderately severe pain, and primary dysmenorrhea. (Naproxen 250 mg is approximately equivalent to naproxen sodium 275 mg.) Naproxen sodium also may be used for self-medication for anti-inflammatory and analgesic effects to provide temporary relief of minor aches and pains, including those associated with arthritis, and of dysmenorrhea and for its antipyretic effect to reduce fever. /Included in US product label/
Naproxen has been used effectively to relieve pain, fever, redness, swelling, and tenderness in patients with acute gouty arthritis. /Included in US product label/
When used in patients with ankylosing spondylitis, naproxen has relieved night pain, morning stiffness, and pain at rest. In a limited number of controlled studies, the anti-inflammatory and analgesic effects of usual dosages of naproxen in the symptomatic treatment of ankylosing spondylitis were greater than those of placebo and comparable to those of usual dosages of aspirin or phenylbutazone (no longer commercially available in the US). /Included in US product label/

Pharmacology

Naproxen is an established non-selective NSAID and is useful as an analgesic, anti-inflammatory and antipyretic.[A179098] Similar to other NSAIDs, the pharmacological activity of naproxen can be attributed to the inhibition of cyclo-oxygenase, which in turn reduces prostaglandin synthesis in various tissues and fluids including the synovial fluid, gastric mucosa, and the blood.[A179098] Although naproxen is an effective analgesic, it can have unintended deleterious effects in the patient. For instance, naproxen can adversely affect blood pressure control.[A179224] A study found that use of naproxen induced an increase in blood pressure, although the increase was not as significant as that found with ibuprofen use.[A179224] Further, studies have found that the risk of upper gastrointestinal bleeding is on average four-fold higher for individuals taking NSAIDs.[A179227] Other factors that increase the risk of upper gastrointestinal bleeding include concurrent use of corticosteroids or anticoagulants, and a history of gastrointestinal ulcers.[A179227]
Naproxen is a propionic acid derivative and a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Naproxen inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis is responsible for the therapeutic effects of naproxen. Naproxen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

MeSH Pharmacological Classification

Cyclooxygenase Inhibitors

ATC Code

G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CC - Antiinflammatory products for vaginal administration
G02CC02 - Naproxen
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE02 - Naproxen
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA12 - Naproxen

Mechanism of Action

As with other non-selective NSAIDs, naproxen exerts it's clinical effects by blocking COX-1 and COX-2 enzymes leading to decreased prostaglandin synthesis.[A178975] Although both enzymes contribute to prostaglandin production, they have unique functional differences.[A178975] The COX-1 enzymes is constitutively active and can be found in normal tissues such as the stomach lining, while the COX-2 enzyme is inducible and produces prostaglandins that mediate pain, fever and inflammation.[A178990] The COX-2 enzyme mediates the desired antipyretic, analgesic and anti-inflammatory properties offered by Naproxen, while undesired adverse effects such as gastrointestinal upset and renal toxicities are linked to the COX-1 enzyme.[A178990]
Naproxen has pharmacologic actions similar to those of other prototypical nonsteroidal anti-inflammatory agents (NSAIAs). The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Naproxen inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-1) and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Naproxen, like other prototypical NSAIAs, inhibits both COX-1 and COX-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COX-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.
The anti-inflammatory, analgesic, and antipyretic effects of naproxen and other nonsteroidal anti-inflammatory agents (NSAIAs), including selective inhibitors of COX-2 (e.g., celecoxib, rofecoxib), appear to result from inhibition of prostaglandin synthesis. While the precise mechanism of the anti-inflammatory and analgesic effects of NSAIAs continues to be investigated, these effects appear to be mediated principally through inhibition of the COX-2 isoenzyme at sites of inflammation with subsequent reduction in the synthesis of certain prostaglandins from their arachidonic acid precursors. Naproxen stabilizes lysosomal membranes and inhibits the response of neutrophils to chemotactic stimuli. The drug does not possess glucocorticoid or adrenocorticoid-stimulating properties.
Naproxen lowers body temperature in patients with fever. Although the mechanism of the antipyretic effect of nonsteroidal anti-inflammatory agents is not known, it has been suggested that suppression of prostaglandin synthesis in the CNS (probably in the hypothalamus) may be involved.
Naproxen-induced inhibition of prostaglandin synthesis may result in decreased frequency and intensity of uterine contractility. Prostaglandins E2 and F2alpha increase the amplitude and frequency of uterine contractions in pregnant women; current evidence suggests that primary dysmenorrhea is also mediated by these prostaglandins. Whether the increased production of prostaglandins associated with primary dysmenorrhea is mediated by COX-1 or COX-2 remains to be determined. Blood concentrations of a metabolite of prostaglandin F2alpha have been found to decrease in women with dysmenorrhea who were receiving naproxen. Therapy with naproxen has been effective in relieving menstrual pain and has reduced blood loss in women with menorrhagia, probably by inhibiting the formation of these prostaglandins. Administration of naproxen during late pregnancy may prolong gestation by inhibiting uterine contractions.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]

Vapor Pressure

1.89X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(2S)-2-(6-hydroxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-chloro-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid
(2S)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid
methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate
ethyl(2S)-2-(6-methoxynapththalen-2-yl)propanoate
(2R)-2-(6-methoxynaphthalen-2-yl)propanoic acid
6-methoxynaphthalen-2-ol
(6-methoxynaphthalen-2-yl)acetic acid
2-ethyl-6-methoxynaphthalene
(1RS)-1-(6-methoxynaphthalen-2-yl)ethanol
1-(6-methoxynaphthalen-2-yl)ethanone
Nerolin
2-bromo-6-methoxynaphthalene

Other CAS

22204-53-1
26159-31-9

Associated Chemicals

Naproxen sodium; 26159-34-2

Wikipedia

Naproxen

FDA Medication Guides

Anaprox
Naproxen Sodium
TABLET;ORAL
ATNAHS PHARMA US
04/28/2021
EC-Naprosyn
Naproxen
TABLET, DELAYED RELEASE;ORAL
Naprosyn
Naprosyn

Drug Warnings

Pseudoporphyria is characterized by skin fragility, blistering and scarring in sun-exposed skin areas without abnormalities in porphyrin metabolism. The phenylpropionic acid derivative group of nonsteroidal anti-inflammatory drugs, especially naproxen, is known to cause pseudoporphyria. Naproxen is currently one of the most prescribed drugs in the therapy of juvenile idiopathic arthritis. The prevalence of pseudoporphyria was determined in a 9-year retrospective study of children with juvenile idiopathic arthritis and associated diseases. In addition, /the investigators/ prospectively studied the incidence of pseudoporphyria in 196 patients (127 girls and 69 boys) with juvenile idiopathic arthritis and associated diseases treated with naproxen from July 2001 to March 2002. ... These data /were compared/ with those from a matched control group with juvenile idiopathic arthritis and associated diseases not treated with naproxen in order to identify risk factors for development of pseudoporphyria. The incidence of pseudoporphyria in the group of children taking naproxen was 11.4%. Pseudoporphyria was particularly frequent in children with the early-onset pauciarticular subtype of juvenile idiopathic arthritis (mean age 4.5 years). Pseudoporphyria was associated with signs of disease activity, such as reduced hemoglobin (<11.75 g/dL), and increased leucocyte counts (>10,400/uL) and erythocyte sedimentation rate (>26 mm/hour). Comedications, especially chloroquine intake, appeared to be additional risk factors. The mean duration of naproxen therapy before the onset of pseudoporphyria was 18.1 months, and most children with pseudoporphyria developed their lesions within the first 2 years of naproxen treatment. Juvenile idiopathic arthritis disease activity seems to be a confounding factor for pseudoporphyria. In particular, patients with early-onset pauciarticular juvenile idiopathic arthritis patients who have significant inflammation appear to be prone to developing pseudoporphyria upon treatment with naproxen.
Short-term use of NSAIAs to relieve acute pain, especially at low dosages, does not appear to be associated with an increased risk of serious cardiovascular events (except immediately following coronary artery bypass graft (CABG) surgery). Therefore, in early 2005, the US Food and Drug Administration (FDA) concluded that preparations of NSAIAs (including naproxen) that currently were available without a prescription had a favorable benefit-to-risk ratio when used according to labeled instructions, and determined that these preparations should remain available without a prescription despite the addition of a boxed warning to the professional labeling of prescription-only preparations of these drugs.
With the exception of precautions related to the sodium content of naproxen sodium, the cautions associated with naproxen sodium use are the same as those for naproxen use. Each 275 or 550 mg naproxen sodium tablet contains about 1 or 2 mEq of sodium, respectively, and each mL of the commercially available naproxen suspension contains about 0.34 mEq of sodium; this should be considered in patients whose sodium intake must be restricted. /Naproxen sodium/
Patients should be advised that naproxen, like other nonsteroidal anti-inflammatory agents, is not free of potential adverse effects, including some that can cause discomfort, and that, rarely, more serious effects (e.g., GI bleeding), which may require hospitalization and may even be fatal, can occur. Patients also should be informed that, while nonsteroidal anti-inflammatory agents may be commonly employed for conditions that are less serious, nonsteroidal anti-inflammatory agent therapy often is considered essential for the management of some diseases (eg, rheumatoid arthritis), and the drugs have a major role in the management of pain. Clinicians may wish to discuss with their patients the potential risks and likely benefits of nonsteroidal anti-inflammatory agent therapy, particularly when consideration is being given to use of these drugs in less serious conditions for which therapy without a nonsteroidal anti-inflammatory agent may represent an acceptable alternative to both the patient and clinician.
For more Drug Warnings (Complete) data for NAPROXEN (40 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of naproxen is reported to be 12-17 hours.
The reported elimination half-life in dogs is 34-72 hr.
In healthy adults, the plasma half-life of naproxen reportedly ranges from 10-20 hr. The manufacturer state that the plasma half-life of naproxen is about 13 hr. The plasma half-life and elimination of the drug appear to be similar in children and adults.
The pharmacokinetics of naproxen, its metabolite 6-hydroxy-alpha-methyl-2-naphthaleneacetic acid (O-desmethylnaproxen), and their acyl glucuronides were studied in 10 subjects (ages 20-50 yr) who received an oral dose of 500 mg naproxen. Mean half-life of naproxen in 9 subjects was 24.7 hr. A half-life of 7.4 hr in the 10th subject was considered an extraordinary case. ...

Use Classification

Human Drugs -> EU pediatric investigation plans
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Three consecutive /phase transfer catalysis/ reactions (esterification, C-alkylation, and hydrolysis) are used to convert phenylacetic acid derivatives to compounds such as ibuprofen and naproxen.
The major pharmaceutical products based on 2-naphthol /include/ ... the antirheumatic naproxen, produced via 2-methoxynaphthalene.
Naproxen, an antirheumatic, is ... prepared from 2-naphthol by the Friedel-Crafts acylation of 2-methoxynaphthalene and subsequent Willgerodt-Kindler reaction. The S-configuration which is obtained from its racemic mixture with the alkaloid cinchonidine is the effective isomer.
Preparation: J. H. Fried, I. T. Harrison, ZA 6707597; eidem, US 3904682; eidem, US 4009197 (1968, 1975, 1977 all to Syntex).

Analytic Laboratory Methods

Analyte: naproxen; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: naproxen; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry at 271 nm with comparison to standards
Analyte: naproxen; matrix: chemical purity; procedure: dissolution in methanol and water; addition of phenolphthalein indicator; titration with sodium hydroxide
Analyte: naproxen; matrix: pharmaceutical preparation (oral suspension, tablet); procedure: liquid chromatography with ultraviolet detection at 254 nm and comparison to standards (chemical identification)
For more Analytic Laboratory Methods (Complete) data for NAPROXEN (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: naproxen; matrix: pharmaceutical preparation; procedure: high-performance liquid chromatography with ultraviolet detection at 210 nm
Analyte: naproxen; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 215 nm
Analyte: naproxen; matrix: blood (plasma); procedure: high-performance liquid chromatography with mass spectrometry detection; limit of detection: 140 nM
NAPROXEN & SALICYLIC ACID WERE EXTRACTED FROM SERUM & THEN SEPARATED USING HPLC ON REVERSE-PHASE COLUMNS.
For more Clinical Laboratory Methods (Complete) data for NAPROXEN (7 total), please visit the HSDB record page.

Storage Conditions

Commercially available naproxen and naproxen sodium conventional tablets and naproxen delayed-release (enteric-coated) tablets should be stored in well-closed containers at 15 - 30 °C; the containers for the delayed-release tablets also should be light resistant. Extended-release naproxen sodium tablets should be stored in well-closed containers at 20 - 25 °C. Naproxen oral suspension should be stored in light-resistant containers at 15 - 30 °C, and temperatures exceeding 40 °C should be avoided. Naproxen conventional and delayed-release (enteric-coated) tablets should be stored in well-closed, light-resistant containers. Naproxen sodium tablets should be stored in well-closed containers.

Interactions

Methotrexate is a cornerstone in the treatment of juvenile idiopathic arthritis. Although associated with many mild adverse effects, the short and long-term safety of methotrexate in juvenile idiopathic arthritis has been excellent. While many juvenile idiopathic arthritis children treated with methotrexate develop liver enzyme abnormalities, no cases of irreversible liver damage or of severe non-infectious hepatitis with Reye-like features have been reported in non-systemic juvenile idiopathic arthritis. /The investigators/ report a 2-year-old girl with oligoarthritis whose liver enzyme increased to greater than 45 times the upper limit of normal, and developed hypoglycemia and hyperammonemia after 10 months of methotrexate and naproxen therapy. An infectious and metabolic work-up for other causes was unremarkable. She recovered completely after folinic acid therapy; methotrexate and naproxen was not restarted. While very rare in juvenile idiopathic arthritis, methotrexate in synergism with naproxen can induce severe liver toxicity and it is important to screen children for liver enzyme abnormalities.
Because naproxen is highly protein bound, it theoretically could be displaced from binding sites by, or it could displace from binding sites, other protein-bound drugs such as oral anticoagulants, hydantoins, salicylates, sulfonamides, and sulfonylureas. Although no clinically important drug interactions have been reported, patients receiving naproxen with any of these drugs should be observed for adverse effects.
Administration of naproxen with warfarin results in a slight increase in free warfarin in serum, but does not affect the hypoprothrombinemic effect of warfarin. Because naproxen may cause GI bleeding and may inhibit platelet aggregation, the drug should be used with caution in patients receiving any anticoagulant or thrombolytic agent (eg, streptokinase).
Results of a study in patients with diabetes mellitus showed no interference by naproxen on the effect of tolbutamide on plasma glucose concn.
For more Interactions (Complete) data for NAPROXEN (18 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Ash MM, Jolly PS. Cholestatic hepatic injury associated with vismodegib, aspirin, and naproxen use: a case study and review of vismodegib safety. Int J Dermatol. 2015 Mar;54(3):370-4. doi: 10.1111/ijd.12543. Epub 2014 Jul 11. Review. PubMed PMID: 25039741.
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